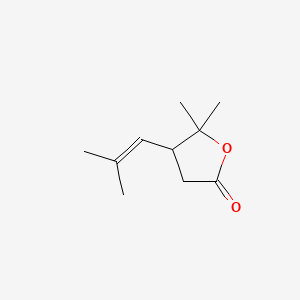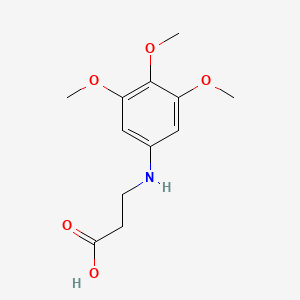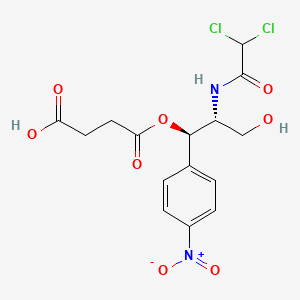
Neuraminic-6-14c acid,N-acetyl-(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuraminic-6-14c acid, N-acetyl-(9ci) is a derivative of neuraminic acid, which is a nine-carbon sugar acidSialic acids are found in many glycoproteins and glycolipids in animals and bacteria, playing crucial roles in cellular recognition, signaling, and pathogen interactions .
准备方法
Synthetic Routes and Reaction Conditions
Neuraminic-6-14c acid, N-acetyl-(9ci) can be synthesized through enzymatic methods. One common approach involves the use of N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation. This method uses pyruvate and N-acetyl-glucosamine as substrates . The reaction conditions typically involve controlled temperature and pH to optimize enzyme activity and yield.
Industrial Production Methods
Industrial production of N-acetylneuraminic acid often employs microbial fermentation techniques. Specific strains of bacteria are genetically engineered to overproduce the enzymes required for the synthesis of N-acetylneuraminic acid. The fermentation process is optimized for high yield and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Neuraminic-6-14c acid, N-acetyl-(9ci) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the neuraminic acid molecule.
Reduction: Reduction reactions can alter the carbonyl groups present in the compound.
Substitution: Common in modifying the acetyl group or other functional groups attached to the neuraminic acid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
Neuraminic-6-14c acid, N-acetyl-(9ci) has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex glycan structures.
Biology: Studied for its role in cellular recognition and signaling processes.
作用机制
The mechanism of action of Neuraminic-6-14c acid, N-acetyl-(9ci) involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with glycoproteins and glycolipids on cell surfaces, influencing cellular recognition and signaling.
相似化合物的比较
Similar Compounds
N-Glycolylneuraminic acid: Another form of sialic acid found in some mammals but not in humans.
Sialic acid analogs: Various synthetic analogs designed for specific research or therapeutic purposes.
Uniqueness
Neuraminic-6-14c acid, N-acetyl-(9ci) is unique due to its labeled carbon, which makes it particularly useful in tracing and imaging studies.
属性
分子式 |
C11H19NO9 |
|---|---|
分子量 |
321.23 g/mol |
IUPAC 名称 |
(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3,4,5,6-14C5)oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i2+2,5+2,7+2,9+2,10+2,11+2 |
InChI 键 |
SQVRNKJHWKZAKO-IJEZIBBDSA-N |
手性 SMILES |
CC(=O)N[14C@@H]1[14C@H]([14CH2][14C@](O[14C@H]1[C@@H]([C@@H](CO)O)O)([14C](=O)O)O)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)



![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)



